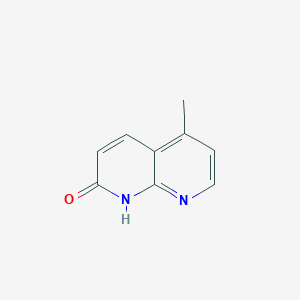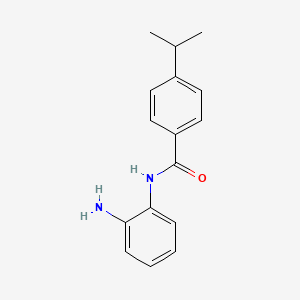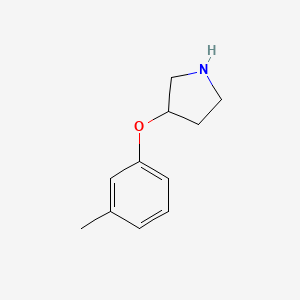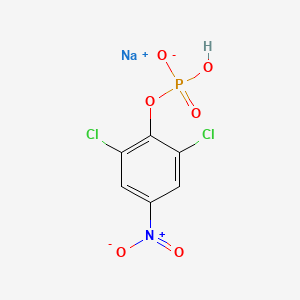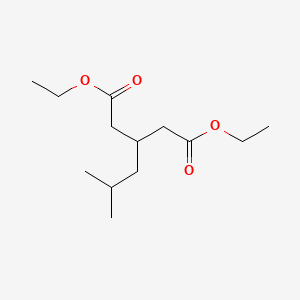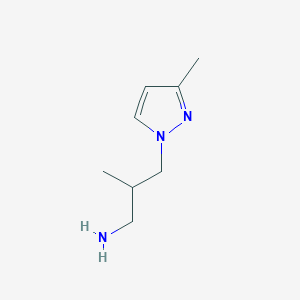
2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine
Vue d'ensemble
Description
“2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine” can be represented by the SMILES stringCC(CN)Cn1ccc(n1)C . This indicates that the compound has a pyrazole ring attached to a propylamine group with methyl groups attached to the second and third carbon atoms .
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized, offering insights into their potential applications in various scientific domains. The study by Titi et al. (2020) focused on synthesizing pyrazole derivatives and exploring their antitumor, antifungal, and antibacterial activities. The synthesized compounds showed significant biological activity, indicating their potential in pharmaceutical applications (Titi et al., 2020).
Polymer Chemistry
Research by R. J. C. and J. C. Hodges (1997) described the preparation of polystyrene-divinylbenzene-supported derivatives for parallel purification in combinatorial chemistry. This approach simplifies the purification process of crude reaction products, highlighting the role of pyrazole derivatives in improving efficiency in organic synthesis and polymer chemistry (R. J. C. and J. C. Hodges, 1997).
Material Science
A study on cobalt(II), zinc(II), and cadmium(II) complexes with N,N′,N-bidentate versus N,N′,N-tridentate pyrazole derivatives by Shin et al. (2016) investigated their use in the polymerization of methyl methacrylate. This research contributes to material science by offering insights into the synthesis of polymers with higher molecular weights and narrower polydispersity indices, using metal complexes of pyrazole derivatives (Shin et al., 2016).
Green Chemistry
The work by Prasanna et al. (2013) on the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines through an L-proline-catalyzed, on-water four-component domino reaction exemplifies the application of pyrazole derivatives in green chemistry. This method emphasizes the synthesis of complex molecules from simple starting materials in an environmentally friendly manner (Prasanna et al., 2013).
Antibacterial and Antifungal Applications
Research on pyrazole Schiff bases by Feng et al. (2018) elucidated their structural characteristics and antibacterial activity. The compounds exhibited potential as antibacterial agents, underlining the importance of pyrazole derivatives in developing new antimicrobial agents (Feng et al., 2018).
Orientations Futures
The future directions for research on “2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine” could include further exploration of its synthesis methods, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and evaluation of its safety and hazards. Additionally, given the diverse biological activities of pyrazole derivatives, it would be interesting to explore the potential biological activities of this compound .
Mécanisme D'action
Target of Action
Similar pyrazole-bearing compounds have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Similar compounds have been reported to exhibit antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.
Propriétés
IUPAC Name |
2-methyl-3-(3-methylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(5-9)6-11-4-3-8(2)10-11/h3-4,7H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQODDCBFIKJEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



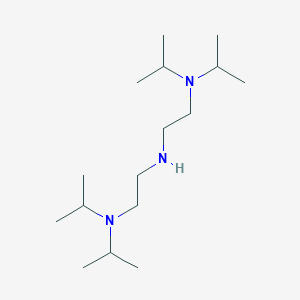

![4-[6-(Chloromethyl)pyridin-2-YL]morpholine](/img/structure/B1645225.png)
![N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1645226.png)

